3,4-(Methylenedioxy)phenylmagnesium bromide
Overview
Description
3,4-(Methylenedioxy)phenylmagnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
3,4-(Methylenedioxy)phenylmagnesium bromide is primarily used as a reagent in organic synthesis .
Mode of Action
As a Grignard reagent, this compound is highly reactive . It can act as a nucleophile, attacking electrophilic carbon atoms present in organic substrates . This allows for the formation of carbon-carbon bonds, a key step in many organic synthesis reactions .
Biochemical Pathways
Instead, it is used in the laboratory to synthesize complex organic molecules, including those that may play roles in various biochemical pathways .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. For example, it has been used in the total synthesis of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-(Methylenedioxy)phenylmagnesium bromide is typically prepared by reacting 3,4-(Methylenedioxy)bromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4-(Methylenedioxy)phenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of THF or toluene as solvents.
Substitution Reactions: Reacts with alkyl halides or other electrophiles under anhydrous conditions.
Major Products:
Aldehydes and Ketones: Forms secondary or tertiary alcohols.
Alkyl Halides: Forms new carbon-carbon bonds, leading to various substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3,4-(Methylenedioxy)phenylmagnesium bromide is widely used in the total synthesis of complex organic molecules, such as natural products and pharmaceuticals. It serves as a key intermediate in the synthesis of compounds like (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, some synthesized compounds may exhibit anticancer or antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- Isopropylmagnesium chloride
Comparison: 3,4-(Methylenedioxy)phenylmagnesium bromide is unique due to the presence of the methylenedioxy group, which can influence the reactivity and selectivity of the compound in synthetic reactions. Compared to 3,4-Dimethoxyphenylmagnesium bromide, the methylenedioxy group provides different electronic and steric effects, leading to variations in reaction outcomes .
Properties
IUPAC Name |
magnesium;5H-1,3-benzodioxol-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRLIDQAFFVFCV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17680-04-5 | |
Record name | 17680-04-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3,4-(Methylenedioxy)phenylmagnesium bromide in the synthesis of SM-11044?
A: this compound plays a crucial role in incorporating the 3,4-dihydroxyphenyl moiety present in SM-11044. This moiety is essential for the molecule's interaction with its biological target. In the synthesis described , this compound reacts with carbon-14 labeled carbon dioxide to yield [carboxyl 14C] 3,4-methylenedioxy benzoic acid, which is further modified to ultimately produce the desired labeled SM-11044.
Q2: How is this compound utilized in the synthesis of carbon-14 labeled safrole?
A: This Grignard reagent serves as a key building block for constructing the safrole backbone. The process involves reacting this compound with vinyl bromide in the presence of a catalytic amount of FeCl3 . This reaction forms a new carbon-carbon bond, leading to the formation of [1′-14C] safrole. Utilizing the labeled reagent allows for the tracking and study of safrole's metabolic fate in biological systems.
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